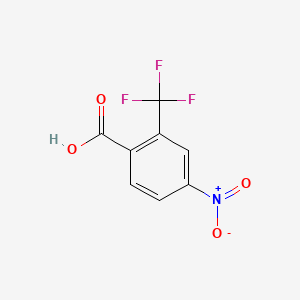

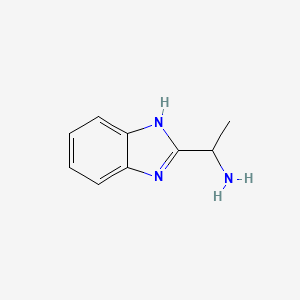

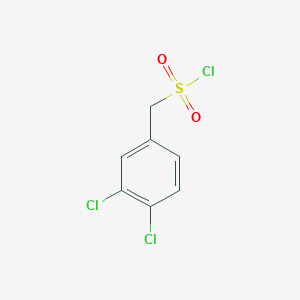

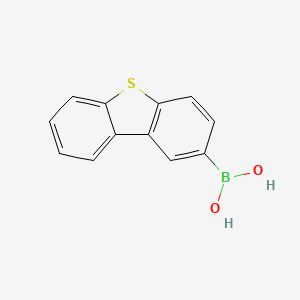

![molecular formula C13H12F3NO5 B1304249 3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid CAS No. 886360-56-1](/img/structure/B1304249.png)

3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid, is a structurally complex molecule that appears to be related to various research efforts in the synthesis and characterization of bioactive compounds and intermediates for pharmaceutical applications. The papers provided delve into the chemistry of related compounds, exploring their synthesis, molecular structure, and potential for forming heterocyclic systems, which are often key structures in drug design.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from acetoacetic esters or propionic acids. For instance, the synthesis of 3-[2-{[(3-methyl-1-phenylbutyl)amino]carbonyl}-4-(phenoxymethyl)phenyl]propanoic acid analogs was achieved, and these compounds were evaluated for their in vitro potency as EP3 receptor antagonists . Similarly, methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoates were prepared and used as reagents for the preparation of various heterocyclic systems . These synthetic routes provide insights into the possible synthetic strategies that could be applied to the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, spectroscopy, and quantum chemical calculations. For example, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was characterized, revealing intramolecular and intermolecular interactions that stabilize the crystal structure . These findings suggest that similar intramolecular interactions might be present in the compound of interest, potentially influencing its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored, with some undergoing ring closure reactions or cycliacylation to form indanones or metacyclophane diones . These transformations indicate that the compound of interest may also participate in cyclization reactions, which could be useful in the synthesis of complex cyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from their molecular structures and the nature of their substituents. The presence of methoxy and trifluoroacetyl groups in the compound of interest suggests that it may have distinct spectroscopic signatures and participate in specific intermolecular interactions, as observed in the structural investigation of similar compounds . These properties are crucial for understanding the behavior of the compound in various environments and could influence its suitability for pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

Novel Synthesis of Antioxidant and Anti-inflammatory Compounds

A series of novel compounds, including (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid (3a) and its analogs, have been synthesized. These compounds demonstrated significant in vitro antioxidant and anti-inflammatory activities, comparable to standard compounds. Their chemical structures were confirmed through spectral data analysis (Subudhi & Sahoo, 2011).

Polymer Modification with Amine Compounds

PVA/AAc hydrogels were modified through condensation reactions with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid (P1). This modification increased the degree of swelling of the polymers, indicating potential applications in medical fields due to their enhanced antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Applications in Material Science

Phloretic Acid as a Renewable Building Block

Phloretic acid (PA), derived from 3-(4-hydroxyphenyl)propanoic acid, has been used as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This approach has shown that renewable PA can provide specific properties of benzoxazine to aliphatic –OH bearing compounds, paving the way for a wide range of applications in material science (Trejo-Machin et al., 2017).

Biological and Medical Applications

Synthesis of Chromene Derivatives

The condensation of methyl N-(3-hydroxyphenyl)carbamate with ethyl trifluoromethylacetoacetate led to the formation of chromene derivatives with significant potential in various biological applications due to their structural properties (Velikorodov et al., 2014).

Structural Investigation of Organic Compounds

The structural properties of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid were extensively investigated through X-ray crystallography, spectroscopy, and quantum chemical calculations. The findings provide insights into the molecular interactions and stability, which are crucial for the compound's applications in various fields (Venkatesan et al., 2016).

Eigenschaften

IUPAC Name |

3-(4-methoxycarbonylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO5/c1-22-11(20)8-4-2-7(3-5-8)9(6-10(18)19)17-12(21)13(14,15)16/h2-5,9H,6H2,1H3,(H,17,21)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFXBAVWSASERE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382407 |

Source

|

| Record name | 3-[4-(Methoxycarbonyl)phenyl]-3-(2,2,2-trifluoroacetamido)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |

CAS RN |

886360-56-1 |

Source

|

| Record name | 4-(Methoxycarbonyl)-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886360-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(Methoxycarbonyl)phenyl]-3-(2,2,2-trifluoroacetamido)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

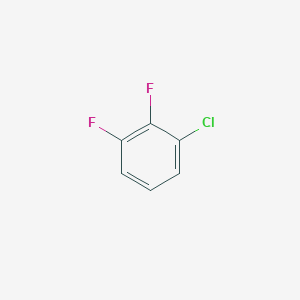

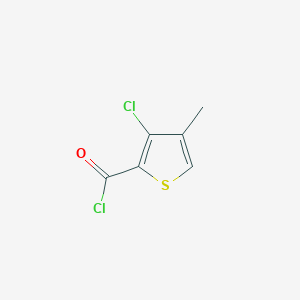

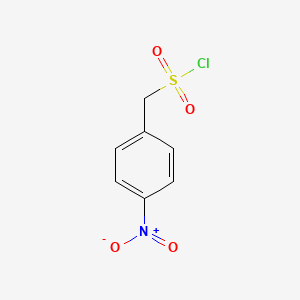

![4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1304190.png)